molecular formula C10H11NO3 B1468829 (2E)-3-(furan-2-yl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one CAS No. 1344851-69-9

(2E)-3-(furan-2-yl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one

Cat. No. B1468829
CAS RN: 1344851-69-9
M. Wt: 193.2 g/mol
InChI Key: GSFCBQDUVXLOBO-ONEGZZNKSA-N
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Description

(2E)-3-(Furan-2-yl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one is a novel compound that has recently been synthesized and studied for its potential applications in the field of scientific research. This compound has been found to possess a variety of biochemical and physiological effects, making it an attractive candidate for further study.

Scientific Research Applications

Chemical Synthesis and Biological Activities

A variety of research has explored the chemical synthesis of compounds related to (2E)-3-(furan-2-yl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one and their potential biological activities. One study focused on the design, synthesis, and pharmacological evaluation of novel derivatives incorporating furan-2-yl groups, revealing significant antidepressant and antianxiety activities in tested compounds (J. Kumar et al., 2017). These findings demonstrate the therapeutic potential of such compounds in treating mental health disorders.

Photophysical Properties

Research on the photophysical properties of chalcone derivatives, including those with (E)-3-(furan-2-yl) groups, has shown that these compounds exhibit significant solvatochromic effects, indicating potential applications in molecular electronics and photonics due to their charge transfer interactions (Rekha Kumari et al., 2017). These properties could be useful in the development of new materials for electronic devices.

Antimicrobial Activity

The antimicrobial activity of novel synthesized pyrazole derivatives, derived from (3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one, has been investigated, showing promising effects against certain bacteria, indicating potential for the development of new antimicrobial agents (A. B. S. Khumar et al., 2018). Such compounds could contribute to addressing the challenge of antibiotic resistance.

Molecular Docking and Antitumor Properties

Another study synthesized Schiff base compounds and their lanthanide complexes, demonstrating antimicrobial, antifungal, antioxidant, and antitumor properties. This suggests potential applications in the development of new drugs with anticancer properties (A. Abu-Yamin et al., 2022). The exploration of such compounds could lead to advancements in cancer therapy.

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-8-6-11(7-8)10(13)4-3-9-2-1-5-14-9/h1-5,8,12H,6-7H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFCBQDUVXLOBO-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(furan-2-yl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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